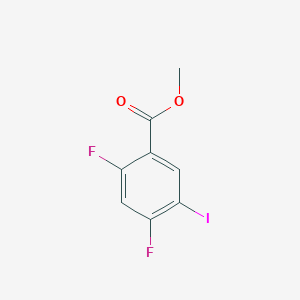

Methyl 2,4-difluoro-5-iodobenzoate

Description

The exact mass of the compound 2,4-Difluoro-5-iodo-benzoic acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-difluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMKPEBEUQDDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238337 | |

| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113050-16-0 | |

| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113050-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-difluoro-5-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 2,4-difluoro-5-iodobenzoate: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Methyl 2,4-difluoro-5-iodobenzoate (CAS No: 1113050-16-0), a key halogenated building block in modern organic synthesis.[1][2] Its strategic placement of fluorine, iodine, and a methyl ester group on a benzene ring makes it a highly versatile intermediate for constructing complex molecular architectures. This guide delves into the rationale behind its synthesis, its key physicochemical properties, and its significant applications, particularly in the realms of pharmaceutical and materials science.

Strategic Importance in Synthesis

This compound is not merely another reagent; it is a carefully designed synthon. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The iodine atom serves as an exceptionally versatile handle for introducing molecular complexity. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are foundational to modern drug discovery.[4][5][6] Finally, the methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for another dimension of synthetic diversification.

Synthesis: A Tale of Regioselectivity

The primary challenge in synthesizing polysubstituted aromatic compounds is achieving the correct regiochemistry. The synthesis of this compound is a prime example of leveraging electronic effects to direct incoming substituents. The most common and direct approach is the electrophilic iodination of Methyl 2,4-difluorobenzoate.

Core Synthetic Pathway: Electrophilic Iodination

The synthesis begins with the commercially available Methyl 2,4-difluorobenzoate.[7][8] The two fluorine atoms are ortho-, para-directing but are also deactivating groups. The methyl ester group is a deactivating meta-director. The iodination occurs at the 5-position, which is para to the fluorine at C4 and ortho to the fluorine at C2, and meta to the ester group. This convergence of directing effects makes the C5 position the most electronically favorable site for electrophilic attack.

The diagram below illustrates this key transformation.

Caption: Synthetic pathway for this compound.

An alternative, though less direct, route involves the esterification of 2,4-difluoro-5-iodobenzoic acid. This two-step approach first requires the synthesis of the carboxylic acid via a similar iodination of 2,4-difluorobenzoic acid, followed by a standard esterification protocol, such as Fischer esterification using methanol and a strong acid catalyst.[9]

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a compound is critical for its handling, reaction monitoring, and characterization.

| Property | Value | Source |

| CAS Number | 1113050-16-0 | [1] |

| Molecular Formula | C₈H₅F₂IO₂ | [1] |

| Molecular Weight | 298.03 g/mol | [1] |

| Appearance | White to off-white solid/powder | General supplier data |

| Melting Point | Not consistently reported; expected to be a low-melting solid | N/A |

| Boiling Point | Not available; likely high due to molecular weight | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | General chemical properties |

Spectroscopic Interpretation (Predicted)

-

¹H NMR: The spectrum is expected to show three main signals. A singlet around 3.9 ppm for the methyl ester protons (-OCH₃). Two signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two aromatic protons. These protons will appear as complex multiplets (doublet of doublets or triplets) due to coupling with each other and with the adjacent fluorine atoms.[10][11]

-

¹³C NMR: The spectrum will show 8 distinct carbon signals. The methyl carbon will appear around 52 ppm, and the carbonyl carbon around 165 ppm. The six aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts and splitting patterns influenced by the attached F and I atoms (showing C-F coupling).

-

IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch for the ester at ~1720-1740 cm⁻¹, C-F stretches in the 1100-1300 cm⁻¹ region, and C-O stretches around 1250 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 298. The isotopic pattern would clearly indicate the presence of one iodine atom.

Core Applications in Advanced Synthesis

The true value of this compound is realized in its application as a versatile intermediate. Its trifunctional nature allows for selective and sequential reactions, making it a powerful tool for building complex molecules.

A. Pharmaceutical and Agrochemical Intermediate

This compound is a cornerstone for synthesizing biologically active molecules. The iodo group is readily displaced in cross-coupling reactions to form new C-C or C-N bonds, a fundamental step in drug development.[4][5][12] For instance, it can be used as a precursor for novel anticancer and antiviral agents where the difluorophenyl moiety is a key pharmacophore.[13]

The following workflow demonstrates its use in a Suzuki coupling reaction, a widely used method to form biaryl structures common in pharmaceuticals.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

B. Materials Science

In materials science, precise molecular architecture dictates function. This compound serves as a building block for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][14] The specific halogen substitution pattern is critical for tuning the electronic properties, stability, and solid-state packing of these advanced materials.[14]

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and performed with appropriate safety precautions by qualified personnel.

Protocol 1: Synthesis of this compound

This protocol is based on the electrophilic iodination of Methyl 2,4-difluorobenzoate.

-

Reaction Setup: To a stirred solution of Methyl 2,4-difluorobenzoate (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~20 volumes). A precipitate should form.

-

Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine dissipates.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Protocol 2: Suzuki Coupling with Phenylboronic Acid

This protocol demonstrates a typical application of the title compound.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer again with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

As with all halogenated organic compounds, proper safety protocols must be followed.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/vapors.[17][18] Keep away from heat and open flames.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Pharmaffiliates. (n.d.). 2,4-Difluoro-5-iodo-benzoic Acid Methyl Ester. Retrieved from Pharmaffiliates website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

- Google Patents. (n.d.). CN103387693A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). RSC Advances. [Link]

-

MySkinRecipes. (n.d.). Methyl 4-bromo-2,3-difluoro-5-iodobenzoate. Retrieved from MySkinRecipes website. [Link]

-

PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from PubChem website. [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

PubMed. (2004). (2S)-2-[1-(2,4-Difluoro-5-iodophenyl)-2-deoxy-beta-D-ribofuranos-5-yloxy]-8-methyl-4H-1,3,2-benzodioxaphosphole 2-oxide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from Grokipedia website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

GSRS. (n.d.). METHYL 2,4-DIFLUOROBENZOATE. Retrieved from GSRS website. [Link]

- Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

SpectraBase. (n.d.). Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase website. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

PubMed. (2016). Differential DNA methylation and PM2.5 species in a 450K epigenome-wide association study. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1113050-16-0|this compound|BLD Pharm [bldpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 2,4-difluorobenzoate 97 106614-28-2 [sigmaaldrich.com]

- 8. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. (2S)-2-[1-(2,4-Difluoro-5-iodophenyl)-2-deoxy-beta-D-ribofuranos-5-yloxy]-8-methyl-4H-1,3,2-benzodioxaphosphole 2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate [myskinrecipes.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Methyl 2,4-difluoro-5-iodobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

Methyl 2,4-difluoro-5-iodobenzoate (CAS No. 1113050-16-0) has emerged as a pivotal structural motif and a versatile intermediate in the landscape of modern medicinal chemistry and materials science. Its unique trifunctional aromatic core, featuring two electron-withdrawing fluorine atoms, a reactive iodine substituent, and a modifiable methyl ester, presents a powerful platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and underscore the compound's utility in creating next-generation pharmaceuticals and functional materials.

Introduction: The Strategic Importance of a Polysubstituted Aromatic Building Block

In the quest for novel therapeutics and advanced materials, the design of molecular building blocks that offer both structural rigidity and multiple points for diversification is paramount. This compound serves as an exemplary case of such a scaffold. It is classified as a fluorinated, iodinated organic building block, a category of compounds highly valued in drug discovery.[1]

The strategic placement of its substituents is key to its utility:

-

Fluorine Atoms (C2, C4): The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by participating in favorable intermolecular interactions.[2]

-

Iodine Atom (C5): The iodine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][4] This allows for the precise and efficient introduction of diverse carbon and heteroatom substituents.

-

Methyl Ester Group (C1): The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, providing another avenue for structural modification.

This guide will systematically unpack the synthesis, properties, and applications of this high-value intermediate, providing a robust framework for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in synthesis.

Physical Properties

The quantitative data for this compound are summarized below. These properties are critical for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 1113050-16-0 | [5] |

| Molecular Formula | C₈H₅F₂IO₂ | [1] |

| Molecular Weight | 298.03 g/mol | [6] |

| Appearance | White to off-white solid/powder | Generic observation |

| Storage | Keep in dark place, sealed in dry, room temperature | [7][8] |

Note: Experimental values for properties like melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a dedicated spectrum for this specific CAS number is not publicly available, we can predict the expected NMR signatures based on its structure and data from closely related analogues like 2,4-difluoro-5-iodobenzoic acid.[9]

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Assignment |

| ¹H NMR | ~8.2-8.4 | Doublet of doublets (dd) | H-6 (ortho to I, meta to F) |

| ~7.2-7.4 | Doublet of doublets (dd) | H-3 (ortho to F, meta to F) | |

| ~3.9 | Singlet (s) | -OCH₃ | |

| ¹³C NMR | ~163-165 | Singlet | C=O (Ester) |

| ~160-164 | Doublet (¹JCF) | C-F | |

| ~157-161 | Doublet (¹JCF) | C-F | |

| ~135-140 | Singlet | C-H | |

| ~115-120 | Doublet of doublets (²JCF, ⁴JCF) | C-H | |

| ~110-115 | Singlet | C-COOCH₃ | |

| ~85-90 | Singlet | C-I | |

| ~52-54 | Singlet | -OCH₃ | |

| ¹⁹F NMR | -105 to -115 | Multiplet | F-2 |

| -110 to -120 | Multiplet | F-4 |

These are predicted values. Actual spectra should be acquired and interpreted for confirmation.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached via two primary, logical routes. The choice of route often depends on the availability and cost of the starting materials.

Route A: Direct Iodination of Methyl 2,4-difluorobenzoate

This route involves the electrophilic aromatic substitution of the readily available Methyl 2,4-difluorobenzoate (CAS 106614-28-2).[10][11]

Experimental Protocol: Iodination

-

Reaction Setup: To a stirred solution of Methyl 2,4-difluorobenzoate (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or trifluoroacetic acid, add N-Iodosuccinimide (NIS) (1.1-1.3 eq.) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Mechanism: The directing effects of the existing substituents govern the regioselectivity of the iodination. The fluorine atoms and the methyl ester group are all ortho-, para-directing but deactivating. However, the position C5 is the most sterically accessible and electronically favorable position for electrophilic attack, leading to the desired product.

Caption: Electrophilic iodination of Methyl 2,4-difluorobenzoate.

Route B: Esterification of 2,4-difluoro-5-iodobenzoic acid

This approach begins with the corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid (CAS 161531-51-7), and converts it to the methyl ester. This is a classic and highly reliable transformation.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 2,4-difluoro-5-iodobenzoic acid (1.0 eq.) in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5 mol%) or a stoichiometric amount of a coupling agent like thionyl chloride (SOCl₂)[12] to the solution at 0 °C.

-

Reaction Execution: Heat the mixture to reflux (typically 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction by TLC until the starting acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is often pure enough for subsequent steps. Further purification can be achieved by column chromatography if necessary.

Causality and Mechanism: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic methanol. Subsequent dehydration yields the ester product.

Caption: Key steps in the Fischer esterification mechanism.

Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a versatile synthon. The differential reactivity of its functional groups allows for a programmed, sequential elaboration of the molecular scaffold.

A Hub for Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than carbon-fluorine bonds. This chemoselectivity is the cornerstone of its utility, enabling the attachment of various groups at the C5 position while preserving the fluorine atoms for their beneficial effects on the final molecule's properties. This strategy is widely employed in synthesizing pharmaceuticals and organic electronic materials.[3][4][13][14] For instance, similar halogenated intermediates are crucial for creating biaryl linkages found in many active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and anticancer agents.[14][15]

Pathway to Complex Molecules

After a cross-coupling reaction at the C5 position, the methyl ester at C1 can be further functionalized. Hydrolysis to the carboxylic acid allows for amide bond formation, a key linkage in a vast number of pharmaceuticals. This two-step diversification strategy (C5 coupling followed by C1 modification) is a powerful tool for rapidly generating libraries of complex molecules for biological screening.

Caption: Synthetic diversification pathways from the core molecule.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personal and environmental safety. The information below is derived from representative Safety Data Sheets (SDS).[5]

| Category | Information |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| PPE | Chemical safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or chemical fume hood.[16] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16][17] |

This is a summary. Always consult the full, current Safety Data Sheet from the supplier before handling the chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its strategically functionalized aromatic ring provides a robust and predictable platform for synthetic chemists to build molecular complexity with a high degree of control. The orthogonal reactivity of its iodine and ester groups, combined with the beneficial electronic properties imparted by the fluorine atoms, makes it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. By understanding the principles behind its synthesis and the strategic logic of its application, researchers can fully leverage the potential of this powerful building block to drive innovation in their respective fields.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. [Link]

-

MySkinRecipes. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. [Link]

-

ResearchGate. (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

- Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

ChemBK. Methyl 4,5-difluoro-2-iodobenzoate. [Link]

Sources

- 1. 1113050-16-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. chembk.com [chembk.com]

- 7. 124700-40-9|2-Fluoro-4-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 8. 873536-93-7|2,3,5,6-Tetrafluoro-4-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 9. 2,4-difluoro-5-iodobenzoic acid(161531-51-7) 1H NMR [m.chemicalbook.com]

- 10. 2,4-ジフルオロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 106614-28-2|Methyl 2,4-difluorobenzoate|BLD Pharm [bldpharm.com]

- 12. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Methyl 2,4-difluoro-5-iodobenzoate molecular weight

An In-depth Technical Guide to Methyl 2,4-difluoro-5-iodobenzoate

Introduction

This compound is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its trifunctional nature, featuring a reactive iodine substituent, two fluorine atoms, and a methyl ester group, makes it an exceptionally versatile intermediate. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development and material science. We will delve into its fundamental properties, synthesis protocols, analytical characterization, and key applications, offering field-proven insights grounded in established chemical principles.

Core Chemical Properties and Identification

The unique substitution pattern on the benzene ring dictates the compound's reactivity and utility. The electron-withdrawing nature of the fluorine atoms and the ester group influences the reactivity of the aromatic ring, while the carbon-iodine bond serves as a prime handle for cross-coupling reactions.

| Property | Data | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1113050-16-0 | [1] |

| Molecular Formula | C₈H₅F₂IO₂ | [1] |

| Molecular Weight | 298.03 g/mol | [1] |

| Appearance | Predicted to be a white to off-white solid or crystalline powder | General chemical knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | General chemical knowledge |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid. This method is reliable and scalable for laboratory purposes.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis from the parent carboxylic acid, a self-validating system where the purity of the starting material directly impacts the final product's quality.

Step 1: Reaction Setup

-

To a solution of 2,4-difluoro-5-iodobenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration), slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst at 0 °C. The use of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Step 2: Reaction Execution

-

Allow the mixture to warm to room temperature and then heat to reflux (approximately 65 °C). Stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A similar procedure using thionyl chloride in methanol is also effective, as it converts the carboxylic acid to a more reactive acid chloride in situ.[2]

Step 3: Work-up and Isolation

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove the bulk of the methanol.

-

The residue is then diluted with ethyl acetate and carefully washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted carboxylic acid.

-

The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Step 4: Purification

-

The crude ester is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[2]

Caption: Synthesis workflow for this compound.

Analytical Characterization for Structural Validation

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a robust validation system.

-

¹H NMR: The proton NMR spectrum is expected to show two signals: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm and a doublet for the aromatic proton, influenced by coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon (~165 ppm), the methyl carbon (~52 ppm), and the aromatic carbons. The carbons bonded to fluorine will show large one-bond C-F coupling constants, while the carbon attached to iodine will be shifted upfield.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to the other fluorine and to the nearby aromatic proton.

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 298, corresponding to the molecular weight of the compound.

Spectroscopic data for the parent acid, 2,4-difluoro-5-iodobenzoic acid, is available and serves as a useful reference for interpreting the spectra of the methyl ester.[3]

Utility in Drug Development and Material Science

The strategic placement of three distinct functional groups makes this compound a high-value intermediate. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Key Applications:

-

Pharmaceutical Synthesis: This molecule is an ideal starting point for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[4] The iodine atom can be readily displaced via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[4][5] The difluoro substitution pattern is also a common motif in medicinal chemistry, known to enhance metabolic stability and modulate pharmacokinetic properties.[6][7]

-

Material Science: It serves as a precursor for novel organic electronic materials such as those used in OLEDs and organic photovoltaics.[5][8] The electronic properties conferred by the halogen substituents are crucial for tuning the performance of these advanced materials.[5]

-

Agrochemicals: The compound can be used as a building block for creating new herbicides, insecticides, and fungicides with high efficacy.[5]

Caption: Role as a versatile synthetic intermediate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like Methyl 2,4-difluorobenzoate provides essential guidance.[9][10][11]

-

Hazard Identification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[12] May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[10]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined reactivity and multifunctional nature provide chemists with a reliable and versatile platform for the synthesis of complex, high-value molecules. From life-saving pharmaceuticals to next-generation electronic materials, the applications of this building block are extensive and continue to expand, underscoring its importance in both academic research and industrial development.

References

- BLD Pharm. Methyl 2-Fluoro-5-iodobenzoate.

- Thermo Fisher Scientific. Methyl 2,4-difluorobenzoate - SAFETY DATA SHEET.

- Apollo Scientific. Methyl 2,4-difluorobenzoate - SAFETY DATA SHEET.

- ChemicalBook. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet.

- TCI Chemicals. SAFETY DATA SHEET - Methyl Benzoate.

- Sigma-Aldrich. SAFETY DATA SHEET - Methyl Benzoate.

- BLD Pharm. This compound.

- Sigma-Aldrich. Methyl 2,4-difluorobenzoate 97%.

- ChemicalBook. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis.

- PubChem. Methyl 2,4-Difluorobenzoate.

- Angene. Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields.

- ChemicalBook. 2,4-difluoro-5-iodobenzoic acid(161531-51-7) 1H NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development.

- PubMed. [Application of methyl in drug design].

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

Sources

- 1. 1113050-16-0|this compound|BLD Pharm [bldpharm.com]

- 2. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-difluoro-5-iodobenzoic acid(161531-51-7) 1H NMR spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.ie [fishersci.ie]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 12. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2,4-difluoro-5-iodobenzoate

Introduction: Methyl 2,4-difluoro-5-iodobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—featuring two electron-withdrawing fluorine atoms, a reactive iodine substituent, and a methyl ester group—renders it a highly versatile synthetic building block. This guide provides an in-depth characterization of the molecule, detailing its synthesis, spectroscopic profile, chemical reactivity, and applications, with a focus on the causal reasoning behind the presented methodologies.

Physicochemical and Structural Properties

This compound is a key intermediate whose physical state and properties dictate its handling and reaction conditions. The multiple halogen substituents significantly influence its molecular weight, polarity, and reactivity.

| Property | Value | Source |

| CAS Number | 1113050-16-0 | [1] |

| Molecular Formula | C₈H₅F₂IO₂ | [1][2] |

| Molecular Weight | 298.03 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | Inferred from similar compounds |

| Melting Point | Not consistently reported; similar compounds range from 45-116 °C | [3][4] |

| Boiling Point | ~264.3 °C (Predicted) | [2] |

| Density | ~1.89 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF); Insoluble in water. | General chemical principle |

Synthesis Pathway: Fischer-Speier Esterification

The most direct and common method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid, with methanol. This reaction, a classic Fischer-Speier esterification, is favored for its reliability and use of readily available reagents.

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst (e.g., H₂SO₄ or thionyl chloride) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.

-

Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in excess shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Heating: The reaction is typically heated to reflux to increase the reaction rate and ensure it proceeds to completion within a reasonable timeframe.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoro-5-iodobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 20-30 mL per gram of acid) to the flask.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride) to the stirring suspension at 0 °C.

-

Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 1-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure this compound.[5]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.

Caption: A logical workflow for the analytical characterization of the title compound.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~7.5-8.2 ppm (m, 2H): Aromatic protons, complex splitting due to H-H and H-F coupling. |

| ¹³C NMR | ~53 ppm: Methyl ester (-OCH₃) carbon. ~90-165 ppm: Aromatic carbons, with large C-F coupling constants. ~165 ppm: Carbonyl (C=O) carbon. |

| IR (cm⁻¹) | ~3000-3100: Aromatic C-H stretch. ~1720-1740: Strong C=O stretch (ester). ~1200-1300: C-O stretch. ~1000-1100: C-F stretch. |

| Mass Spec (EI) | m/z ~298: Molecular ion peak (M⁺). Characteristic fragments: Loss of -OCH₃ (m/z ~267) and -COOCH₃ (m/z ~239). |

Note: Predicted values are based on established chemical shift and frequency tables and data from analogous compounds.[6][7][8][9]

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, particularly the carbon-iodine bond.

Core Reactivity: The C-I bond is the most labile site for organometallic chemistry, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This reactivity is central to its role as a building block. The iodine atom's large size and polarizability facilitate oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This is a cornerstone reaction for constructing complex molecular architectures from simpler precursors.[4][10][11][12][13]

Key Applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate for introducing a substituted difluorophenyl moiety into larger, biologically active molecules. This is crucial in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents.[10][11][12] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug compound.[14][15]

-

Materials Science: The compound is a precursor for advanced organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors.[10][11]

-

Agrochemicals: It is also used as a building block for creating new herbicides, insecticides, and fungicides.[11]

Caption: Reactivity of the C-I bond in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on data for similar halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][18] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[16][18]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][19]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[16][18]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[19]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[18][19]

-

References

- TCI Chemicals. (2025, January 15).

- ChemicalBook. (2025, July 26).

- Thermo Fisher Scientific. (2024, March 1).

- Apollo Scientific. (2023, July 5).

- Supporting Information for a scientific article. (n.d.).

- Sigma-Aldrich. (2024, August 14).

- BLD Pharm. (n.d.).

- Sigma-Aldrich. (n.d.).

- Supporting Information for a scientific article. (n.d.).

- ChemicalBook. (n.d.). 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 2,4-difluoro-5-iodobenzoic acid(161531-51-7) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (2025, December 28).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development.

- MySkinRecipes. (n.d.).

- PubChem. (n.d.).

- ChemBK. (n.d.).

- Manuscript from a scientific journal. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- PubMed. (2013, August).

- BLD Pharm. (n.d.).

- PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- NIST WebBook. (n.d.).

- Sigma-Aldrich. (n.d.).

- Grokipedia. (n.d.).

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Wikipedia. (n.d.).

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)

- SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.).

- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.

- ChemBK. (n.d.).

Sources

- 1. 1113050-16-0|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. fishersci.ie [fishersci.ie]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. tcichemicals.com [tcichemicals.com]

- 19. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectral Analysis of Methyl 2,4-difluoro-5-iodobenzoate

For professionals in pharmaceutical research and chemical synthesis, the unambiguous structural confirmation of novel or key intermediate compounds is paramount. Methyl 2,4-difluoro-5-iodobenzoate, a halogenated aromatic ester, serves as a valuable building block in the synthesis of complex organic molecules. Its utility is predicated on the precise placement of its functional groups—the methyl ester, two fluorine atoms, and an iodine atom—which offer multiple avenues for further chemical modification. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale behind the spectral patterns, providing a framework for the analysis of similarly complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the hydrogen atoms within the molecule. In this case, we expect to see signals for the aromatic protons and the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 8.1 - 8.3 | Doublet of doublets (dd) | ~ 8-9 Hz, ~ 2 Hz | H-6 |

| ~ 7.2 - 7.4 | Doublet of doublets (dd) | ~ 9-10 Hz, ~ 6-7 Hz | H-3 |

| ~ 3.9 | Singlet | N/A | -OCH₃ |

Expertise & Experience in Interpretation: The aromatic region of the ¹H NMR spectrum is predicted to show two distinct signals corresponding to the two protons on the benzene ring.

-

H-6: This proton is expected to be the most downfield (highest chemical shift) due to the deshielding effects of the adjacent iodine and the ester group. It will appear as a doublet of doublets due to coupling with H-3 (a small meta-coupling, typically 2-3 Hz) and the fluorine at position 4 (a para-coupling, which can be in a similar range).

-

H-3: This proton is coupled to the adjacent fluorine at position 4 (a larger ortho-coupling, typically 6-10 Hz) and to H-6 (a smaller meta-coupling). This will also result in a doublet of doublets.

-

-OCH₃: The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, hence they will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of highly electronegative fluorine atoms will have a significant impact on the chemical shifts and will cause splitting of the carbon signals.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 164 | Singlet | N/A | C=O |

| ~ 160 - 165 | Doublet of doublets (dd) | Very large ¹JCF (~250 Hz), smaller ²JCF | C-2 or C-4 |

| ~ 155 - 160 | Doublet of doublets (dd) | Very large ¹JCF (~250 Hz), smaller ²JCF | C-4 or C-2 |

| ~ 135 - 140 | Doublet (d) | Small JCF | C-6 |

| ~ 120 - 125 | Doublet of doublets (dd) | Moderate JCF | C-1 |

| ~ 115 - 120 | Doublet (d) | Moderate JCF | C-3 |

| ~ 90 - 95 | Doublet (d) | Moderate JCF | C-5 |

| ~ 52 | Singlet | N/A | -OCH₃ |

Expertise & Experience in Interpretation:

-

Carbonyl Carbon (C=O): This will appear as a singlet in the typical ester carbonyl region.

-

Carbons bonded to Fluorine (C-2, C-4): These carbons will exhibit very large one-bond coupling constants (¹JCF) of around 250 Hz, splitting their signals into doublets. Further smaller couplings to the other fluorine will result in doublets of doublets.

-

Aromatic Carbons: The other aromatic carbons will also show smaller C-F couplings depending on the number of bonds separating them from the fluorine atoms.

-

Carbon bonded to Iodine (C-5): The iodine atom's "heavy atom effect" will cause the signal for C-5 to be shifted significantly upfield.

-

Methyl Carbon (-OCH₃): This aliphatic carbon will appear as a singlet at a characteristic chemical shift.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique and is crucial for confirming the structure of fluorinated compounds.[1] The chemical shifts are typically referenced to CFCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -105 to -115 | Doublet | ~ 20 Hz | F-2 |

| ~ -115 to -125 | Doublet | ~ 20 Hz | F-4 |

Expertise & Experience in Interpretation:

-

The two fluorine atoms are in different chemical environments and are expected to show two distinct signals.

-

They will couple to each other, resulting in a doublet for each signal with a typical ortho F-F coupling constant of around 20 Hz.

-

The exact chemical shifts will be influenced by the other substituents on the ring. The fluorine at position 2, being ortho to the electron-withdrawing ester group, might be expected to be slightly downfield compared to the fluorine at position 4.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show all carbon signals as singlets (or multiplets due to C-F coupling).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling is often used to simplify the spectra.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the internal standard.

Visualization of NMR Correlations

Sources

A Comprehensive Technical Guide to Methyl 2,4-difluoro-5-iodobenzoate for Advanced Research and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 2,4-difluoro-5-iodobenzoate. It covers its chemical properties, commercial availability, synthetic methodologies, and critical applications as a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource, offering field-proven insights and detailed protocols to empower innovation in your research endeavors.

Introduction: A Versatile Building Block for Complex Syntheses

This compound (CAS No. 1113050-16-0) is a halogenated aromatic ester that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, provides medicinal chemists with a powerful tool for constructing novel molecular architectures. The strategic placement of these functional groups allows for selective and sequential cross-coupling reactions, making it an ideal starting material for the development of new pharmaceuticals and advanced materials.[3][4] This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its effective utilization in the laboratory.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1113050-16-0 | [1] |

| Molecular Formula | C₈H₅F₂IO₂ | [1] |

| Molecular Weight | 298.03 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents such as DCM, ethyl acetate, and THF. Insoluble in water. | Inferred from similar compounds |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. | [1] |

While specific, publicly available spectral data for this compound is limited, several commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] Based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons, with the carbon atoms attached to fluorine showing characteristic splitting.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of the compound.

Commercial Availability and Procurement

This compound is commercially available from a number of specialized chemical suppliers. When procuring this reagent, it is crucial to consider purity, available analytical data, and packaging sizes to meet the specific needs of your research.

| Supplier | Purity/Grades Offered | Notes |

| BLD Pharm | >97% (Typical) | Offers various pack sizes. Analytical data such as NMR, HPLC, and LC-MS are typically available.[2] |

| Pharmaffiliates | Custom synthesis and research grades | Provides the compound as a miscellaneous research chemical.[1] |

| Ambeed | >98% (Typical) | Lists the compound and suggests availability of spectral data. |

| abcr GmbH | Research quantities | Includes this compound in their catalog of organic building blocks. |

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Synthesis and Reaction Pathways

Proposed Synthetic Pathway: Iodination and Esterification

A logical and commonly employed route involves the direct iodination of 2,4-difluorobenzoic acid followed by esterification.

Caption: Proposed two-step synthesis of this compound.

Step 1: Iodination of 2,4-Difluorobenzoic Acid

The regioselective iodination of 2,4-difluorobenzoic acid at the 5-position can be achieved using an iodinating agent in the presence of an oxidizing agent. The fluorine atoms are deactivating, but the carboxyl group directs the electrophilic substitution to the para position (position 5).

-

Reagents: 2,4-difluorobenzoic acid, iodine (I₂), and an oxidizing agent such as periodic acid (HIO₄) or a mixture of potassium iodide (KI) and sodium hypochlorite (NaOCl).

-

Solvent: Acetic acid or sulfuric acid.

-

Procedure (Illustrative):

-

Dissolve 2,4-difluorobenzoic acid in the chosen solvent.

-

Add iodine and the oxidizing agent portion-wise while monitoring the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.

-

Precipitate the product by adding water and collect the solid by filtration.

-

Wash the solid with water and dry under vacuum to yield 2,4-difluoro-5-iodobenzoic acid.

-

Step 2: Fischer Esterification

The resulting 2,4-difluoro-5-iodobenzoic acid can be converted to its methyl ester via a classic Fischer esterification.

-

Reagents: 2,4-difluoro-5-iodobenzoic acid, methanol (serves as both reagent and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Procedure (Illustrative):

-

Suspend 2,4-difluoro-5-iodobenzoic acid in an excess of methanol.

-

Carefully add the acid catalyst.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound. A similar procedure has been described for the synthesis of the bromo-analog.[5]

-

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of pharmaceutically active compounds. The iodine atom is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that are often dysregulated in diseases such as cancer.[6] Small molecule kinase inhibitors have become a major focus of modern drug discovery. The halogenated phenyl scaffold is a common feature in many kinase inhibitors, as it can form key interactions within the ATP-binding pocket of the enzyme. This compound can serve as a precursor to more complex scaffolds for kinase inhibitors.

Caption: Potential reaction pathways for this compound in the synthesis of kinase inhibitors.

The iodine atom can be readily displaced in palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: To introduce aryl or heteroaryl moieties.

-

Sonogashira Coupling: To install alkyne functionalities.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

These reactions allow for the systematic exploration of the chemical space around the difluorobenzoate core, enabling the optimization of inhibitor potency and selectivity. The fluorine atoms can enhance binding affinity through hydrogen bonding interactions and improve metabolic stability.

Precursor for Bioactive Heterocycles

The functional groups on this compound can be manipulated to construct various heterocyclic systems, which are prevalent in many approved drugs. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with an amine to form an amide. Subsequent intramolecular cyclization reactions can lead to the formation of benzimidazoles or other important heterocyclic scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound should be obtained from the supplier, general guidelines for handling similar halogenated aromatic compounds apply.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Always refer to the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex and novel molecular architectures. This guide has provided a comprehensive overview of its properties, availability, synthesis, and applications to facilitate its effective use in research and development. By leveraging the information and protocols outlined herein, scientists can unlock the full potential of this powerful synthetic intermediate.

References

-

Pharmaffiliates. 2,4-Difluoro-5-iodo-benzoic Acid Methyl Ester. [Link]

-

abcr GmbH. Chemical Suppliers Guide. [Link]

-

MySkinRecipes. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate. [Link]

-

MySkinRecipes. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate. [Link]

-

Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]

-

Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current medicinal chemistry, 18(12), 1787–1801. [Link]

-

Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature chemical biology, 10(4), 305–312. [Link]

-

Pagano, M. A., et al. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of medicinal chemistry, 47(25), 6239–6247. [Link]

-

Ferla, S., & Brancale, A. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules (Basel, Switzerland), 25(22), 5267. [Link]

-

Roskoski, R., Jr (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 176, 106037. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1113050-16-0|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate [myskinrecipes.com]

- 4. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 5. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Journey of a Versatile Building Block: A Technical Guide to Methyl 2,4-difluoro-5-iodobenzoate

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the discerning researcher, halogenated benzoates stand out for their synthetic versatility. This guide provides an in-depth technical exploration of Methyl 2,4-difluoro-5-iodobenzoate, a compound whose strategic arrangement of electron-withdrawing fluorine atoms and a reactive iodine moiety makes it a valuable intermediate in the synthesis of complex molecules. While a detailed historical account of its initial discovery remains elusive in readily available literature, its significance is best understood through the lens of its synthesis and its potential applications derived from structurally related compounds.

Strategic Importance in Synthesis

The utility of this compound stems from the orthogonal reactivity of its substituents. The fluorine atoms modulate the electronic properties of the benzene ring, influencing its reactivity and the properties of downstream products. The methyl ester provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. Crucially, the iodine atom serves as a versatile linchpin for the introduction of molecular complexity through a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[1][2][3] These palladium-catalyzed transformations are fundamental to the construction of biaryl linkages and other carbon-carbon bonds that are prevalent in active pharmaceutical ingredients (APIs) and advanced materials.[1][2][4]

A Plausible and Efficient Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 2,4-difluorobenzoic acid. This pathway involves an initial esterification followed by a regioselective iodination.

Step 1: Fischer Esterification of 2,4-Difluorobenzoic Acid

The initial step is the conversion of 2,4-difluorobenzoic acid to its corresponding methyl ester, Methyl 2,4-difluorobenzoate. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of a catalytic amount of strong acid.[3][5]

-

Reaction Setup: To a solution of 2,4-difluorobenzoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2,4-difluorobenzoate. The product can be further purified by vacuum distillation if necessary.

Step 2: Electrophilic Iodination of Methyl 2,4-difluorobenzoate

The second and final step is the introduction of the iodine atom at the 5-position of the benzene ring. The directing effects of the substituents on the ring guide the regioselectivity of this electrophilic aromatic substitution. The fluorine at C2 and the methoxycarbonyl group at C1 are ortho, para-directing, while the fluorine at C4 is also ortho, para-directing. The C5 position is activated by the C4-fluorine and C2-fluorine (ortho and para to them, respectively) and is the most sterically accessible position for iodination. A common and effective method for this transformation is the use of an iodinating agent in the presence of an oxidizing agent or a strong acid.

-

Reaction Setup: In a well-ventilated fume hood, dissolve Methyl 2,4-difluorobenzoate (1 equivalent) in a suitable solvent such as acetic acid or sulfuric acid.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1-1.2 equivalents) portion-wise to the solution while stirring at room temperature.[6] Alternatively, a mixture of iodine and an oxidizing agent like nitric acid or periodic acid can be used.[7]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the starting material is consumed, as monitored by TLC or HPLC.

-

Work-up: Pour the reaction mixture into an ice-water mixture. If necessary, add a reducing agent like sodium thiosulfate to quench any unreacted iodine.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of the intermediate and final product is presented in the table below.